Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Introduction to Ethyl 2-[({2,2,2-Trichloro-1-[(Phenylcarbonyl)Amino]Ethyl}Carbamothioyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
Nomenclature and Structural Identity
The compound’s systematic IUPAC name delineates its structural complexity:
- Ethyl 3-carboxylate : A carboxylate ester group at position 3 of the benzothiophene core.
- 4,5,6,7-Tetrahydro-1-benzothiophene : A partially saturated benzothiophene system, where the benzene ring is fused to a tetrahydrothiophene moiety, reducing aromaticity at positions 4–7.
- 2-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino] : A branched substituent at position 2, comprising:
- A trichloroethyl group (CCl~3~CH~2~–), providing steric bulk and electron-withdrawing effects.
- A carbamothioyl (–NHC(S)NH–) linkage, introducing thiourea-like hydrogen-bonding capabilities.
- A phenylcarbonyl (benzoyl, PhCO–) group, contributing aromatic π-system interactions.
This architecture aligns with synthetic strategies for benzothiophene derivatives, where regioselective functionalization at positions 2 and 3 is common. The tetrahydro modification enhances conformational flexibility compared to fully aromatic analogs, potentially influencing binding interactions in biological systems.
Historical Context in Benzothiophene Derivative Research
Benzothiophene derivatives have been extensively studied since the mid-20th century, with key milestones including:
- Gewald Reaction (1960s) : A multicomponent condensation of ketones, cyanoacetates, and sulfur to form 2-aminobenzothiophenes, foundational for synthesizing tetrahydro variants like the ethyl 3-carboxylate scaffold.
- Palladium-Catalyzed Cyclizations (2010s) : Advances in transition-metal catalysis enabled efficient access to substituted benzothiophenes. For example, PdI~2~/KI systems promote heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols to form 2-alkenylbenzothiophenes.
- Radical-Mediated Syntheses : Radical initiators like AIBN facilitate substitutive heterocyclodehydration, yielding 2-alkoxymethylbenzothiophenes with high regiocontrol.
The target compound builds on these methodologies, incorporating a carbamothioylamino group—a motif rarely reported in early benzothiophene literature but increasingly explored for its bioisosteric potential relative to urea and thiourea derivatives.
Significance of Substituted Carbamothioyl and Trichloroethyl Motifs
Carbamothioylamino Group (–NHC(S)NH–)
- Hydrogen-Bonding Capacity : The thiourea-like structure can act as a hydrogen-bond donor/acceptor, mimicking peptide bonds in enzyme active sites. This property is exploited in kinase inhibitors and antimicrobial agents.
- Metal Coordination : The sulfur atom may coordinate transition metals, a feature utilized in catalytic applications or metalloenzyme inhibition.
Trichloroethyl Group (CCl~3~CH~2~–)
- Electrophilic Character : The electron-withdrawing Cl~3~C– moiety polarizes adjacent bonds, enhancing reactivity toward nucleophiles. This is critical in prodrug designs where hydrolysis releases active metabolites.
- Lipophilicity : The trichloroethyl group increases logP values, improving membrane permeability—a key factor in central nervous system-targeted therapeutics.
Phenylcarbonyl (Benzoyl) Substituent
- Aromatic Stacking : The benzoyl group engages in π-π interactions with aromatic residues in proteins, stabilizing ligand-receptor complexes.
- Metabolic Stability : Benzoyl derivatives often exhibit slower hepatic clearance compared to aliphatic carbonyls, prolonging half-life.
Properties
Molecular Formula |
C21H22Cl3N3O3S2 |
|---|---|
Molecular Weight |
534.9 g/mol |
IUPAC Name |
ethyl 2-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H22Cl3N3O3S2/c1-2-30-18(29)15-13-10-6-7-11-14(13)32-17(15)26-20(31)27-19(21(22,23)24)25-16(28)12-8-4-3-5-9-12/h3-5,8-9,19H,2,6-7,10-11H2,1H3,(H,25,28)(H2,26,27,31) |
InChI Key |
NBKGXRLXKZDJNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cyclization and Alkoxycarbonylation
Palladium-mediated intramolecular S-5-endo-dig cyclization of 2-(methylthio)phenylacetylenes under CO pressure (32 atm) and aerobic conditions generates benzothiophene-3-carboxylates. For example, substrate 1a (methyl(2-(phenylethynyl)phenyl)sulfane) reacts with Pd(OAc)₂ and KI in methanol at 80°C for 24 hours to yield methyl benzo[b]thiophene-3-carboxylate 2a in 81% yield. Hydrogenation of the aromatic ring using H₂ and a palladium catalyst under high pressure would reduce the benzo[b]thiophene to its tetrahydro form.
Key Reaction Parameters
Aryne-Based Benzothiophene Formation
Aryne precursors (e.g., 2-chloro-6-(trimethylsilyl)phenyl triflate) react with alkynyl sulfides in MeCN at 80°C with CsF as an activator to construct benzo[b]thiophenes. Subsequent hydrogenation with Pd/C or Raney Ni in ethanol under H₂ (50 psi) would saturate the benzene ring.
Introduction of the Ethyl Ester Group
The ethyl ester at position 3 is introduced during the alkoxycarbonylation step. Substituting methanol with ethanol in the palladium-catalyzed reaction directly installs the ethoxy group. For instance, using ethanol instead of methanol in the synthesis of 2a yields ethyl benzo[b]thiophene-3-carboxylate (68% yield in BmimBF₄).
Functionalization at Position 2: Thiourea Linkage Formation
The thiourea group at position 2 is constructed via nucleophilic substitution or condensation:
Thiocarbonylation of an Amine Intermediate
Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reacts with thiophosgene (CSCl₂) in dichloromethane at 0°C to form the isothiocyanate intermediate. Subsequent treatment with the trichloroethylamine derivative (see Section 4) in the presence of triethylamine yields the thiourea linkage.
Optimization Insight
Synthesis of the 2,2,2-Trichloro-1-[(Phenylcarbonyl)Amino]Ethyl Substituent
This substituent is synthesized in three stages:
Trichloroethanol to Trichloroethyl Chloride
N-(2,2,2-Trichloro-1-hydroxyethyl)carboxamide (1 ) reacts with SOCl₂ in CCl₄ under reflux (1.5–3 hours) to replace the hydroxyl group with chlorine, yielding N-(2,2,2-trichloro-1-chloroethyl)carboxamide (2 ).
Amination to Trichloroethylamine
Chloride 2 is treated with 25% aqueous NH₃ in methyl tert-butyl ether (MTBE) at room temperature for 15 minutes, producing N-(1-amino-2,2,2-trichloroethyl)carboxamide (3 ).
Benzoylation
3 reacts with benzoyl chloride in pyridine at 0°C to install the phenylcarbonyl group, yielding 2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethylamine.
Final Coupling and Purification
The trichloroethylamine derivative is coupled to the tetrahydrobenzothiophene-thiourea intermediate via a nucleophilic addition-elimination reaction. The crude product is purified via silica gel chromatography using hexane/EtOAc (95:5) or hexane/Et₂O (99.5:0.5).
Representative Yield Data
Challenges and Optimization Considerations
-
Regioselectivity in Cyclization : Pd-catalyzed reactions require precise control of CO pressure and temperature to avoid dimerization.
-
Hydrogenation Side Reactions : Over-reduction of the thiophene ring can occur; partial hydrogenation with Lindlar catalyst may mitigate this.
-
Moisture Sensitivity : Trichloroethyl chloride intermediates hydrolyze readily, necessitating anhydrous conditions.
Scalability and Industrial Relevance
The palladium-catalyzed method in BmimBF₄ allows catalyst recycling up to five times without yield loss, enhancing cost-efficiency. A 56 mL scale reaction with 1a (1.12 mmol) produced 2a in 81% yield, demonstrating scalability .
Chemical Reactions Analysis
Reactivity Analysis
The compound’s reactivity is influenced by its functional groups:
-
Hydrolysis of the carbamothioyl group : Under alkaline conditions, the carbamothioyl group (–NHC(=S)–) may hydrolyze to form a carbamate or urea derivative.
-
Ester hydrolysis : The ethyl ester can undergo acid- or base-catalyzed hydrolysis to yield the corresponding carboxylic acid.
-
Electrophilic substitution : The benzothiophene core may undergo electrophilic aromatic substitution at the thiophene ring, though steric hindrance from the tetrahydrobenzothiophene moiety could limit reactivity.
Comparative Reactivity and Structural Features
A comparison with related compounds highlights key differences:
Potential Biological Implications
While this article focuses on chemical reactivity, the compound’s structural features suggest biological relevance:
-
The trichloroethyl group may confer lipophilicity, enhancing cellular permeability.
-
The carbamothioyl group could interact with sulfur-binding enzymes (e.g., carbonic anhydrase).
-
The benzothiophene core provides a scaffold for targeting specific receptors or enzymes.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Preliminary studies indicate that derivatives of this compound exhibit significant biological activity, particularly in inducing apoptosis in cancer cells. Notably, some derivatives have shown promising results against breast cancer cells. The compound's ability to interact with specific biological targets involved in apoptosis pathways suggests its potential as a lead compound for developing new anticancer agents.
Analgesic Properties
Research has also highlighted the analgesic activity of this compound. It has demonstrated effects that surpass those of standard analgesics, making it a candidate for further development in pain management therapies. Understanding its pharmacodynamics through interaction studies is crucial for optimizing its efficacy .
Chemical Reactivity and Synthesis
The synthesis of ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step synthetic routes. Key steps include:
- Formation of the benzothiophene core through cyclization reactions.
- Introduction of the trichloroethyl group via nucleophilic substitution reactions.
- Incorporation of the phenylcarbonyl substituent through acylation reactions.
The presence of functional groups such as carbamothioyl and ester enhances its reactivity, allowing for hydrolysis or transesterification under appropriate conditions .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Benzothiophene core without additional functional groups | Moderate analgesic activity |
| Ethyl 2-[({trichloroethyl}carbamothioyl)amino]-4,5,6,7-tetrahydrobenzofuran | Similar core structure with different substituents | Potential anticancer properties |
This comparison illustrates how variations in structural features can influence biological activity and therapeutic potential.
Future Research Directions
Further research is necessary to explore the full therapeutic potential of this compound. Key areas include:
- Molecular Docking Studies : To elucidate interactions with specific biological targets.
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Derivatization : To enhance potency and reduce side effects through structural modifications.
These efforts will contribute to a better understanding of this compound's mechanisms and its potential as a therapeutic agent in various medical fields .
Mechanism of Action
The mechanism of action of Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in substituents on the benzothiophene core and the carbamothioyl group. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Analytical Techniques :
Key Insights :
Biological Activity
Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant biological activity. This article explores its pharmacological properties, particularly its antitumor and analgesic effects, through a review of relevant studies and findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C19H19Cl3N4O2S2
- Molecular Weight : 505.87 g/mol
The structure includes a tetrahydrobenzothiophene core modified with a trichloroethyl group and a phenylcarbonyl substituent. The presence of these functional groups suggests potential reactivity in various biological systems.
1. Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. Notably, it has been evaluated for its ability to induce apoptosis in cancer cells:
- IC50 Values : The compound exhibited IC50 values ranging from 23.2 to 49.9 μM in various breast cancer cell lines (e.g., MCF-7). These values indicate significant cytotoxic activity against tumor cells, suggesting that the compound could be developed as a therapeutic agent for breast cancer treatment .
- Mechanism of Action : Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G2/M phase and S phase, leading to increased apoptosis rates. This mechanism is critical for its effectiveness as an antitumor agent .
2. Analgesic Activity
In addition to its antitumor properties, the compound has shown promising analgesic effects:
- Comparative Studies : In animal models, derivatives of this compound demonstrated analgesic activity that surpassed traditional analgesics like metamizole. The "hot plate" method confirmed its efficacy in reducing pain responses in mice .
Table of Biological Activities
Detailed Research Findings
- Apoptosis Induction : The compound was found to effectively induce apoptosis in MCF-7 cells through mechanisms involving mitochondrial dysfunction and activation of caspases .
- Cell Cycle Analysis : Flow cytometry demonstrated significant changes in cell cycle distribution, indicating that treatment with the compound leads to substantial genetic material degradation due to apoptosis induction .
- Hepatoprotective Effects : In vivo studies indicated that the compound could ameliorate liver enzyme levels elevated by chemotherapy agents, suggesting additional protective effects against hepatotoxicity associated with cancer treatments .
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic and crystallographic techniques for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of the ethyl ester (δ ~4.2–4.4 ppm for CH, δ ~1.3 ppm for CH), benzothiophene protons, and carbamothioyl groups.
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm) and thiourea (N–H/C=S at ~1250–1350 cm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : Resolve structural ambiguities (e.g., conformation of the trichloroethyl group) using single-crystal X-ray diffraction. Crystallize the compound in a suitable solvent (e.g., DMSO/EtOH mixtures) and analyze metrics like R-factor (<0.05) and bond-length accuracy .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Stepwise Synthesis : Begin with the benzothiophene core (e.g., via Gewald reaction) and introduce substituents sequentially. For the carbamothioyl group, react amines with thiophosgene or CS under inert conditions.
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., ethanol/water) to isolate intermediates. Monitor purity via HPLC (≥98%) .
- Yield Improvement : Optimize reaction time and temperature (e.g., 60–80°C for thiourea formation) and use catalysts like DMAP for esterification steps .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer :
- Antioxidant Activity : Use DPPH radical scavenging (IC determination) or FRAP assays. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent interference .
- Anti-inflammatory Testing : Employ lipopolysaccharide (LPS)-induced RAW 264.7 macrophage models to measure TNF-α/IL-6 suppression via ELISA. Include positive controls (e.g., dexamethasone) .
Advanced Research Questions
Q. How can structural ambiguities in the thiourea moiety be resolved?
- Methodological Answer :
- Conformational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model rotational barriers around the C–N bond. Compare computational results with experimental NMR coupling constants ().
- Dynamic NMR : Study temperature-dependent -NMR shifts to detect restricted rotation in the thiourea group .
Q. How should researchers address discrepancies in reported bioactivity data?
- Methodological Answer :
- Assay Standardization : Replicate experiments under controlled conditions (e.g., cell passage number, serum-free media).
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolysis products of the ethyl ester). Compare activity of parent compound vs. metabolites .
- Dose-Response Curves : Test a wider concentration range (e.g., 1 nM–100 µM) to rule out non-linear effects.
Q. What strategies mitigate solubility issues during in vivo studies?
- Methodological Answer :
- Prodrug Design : Replace the ethyl ester with a more hydrolytically stable group (e.g., tert-butyl ester) to enhance bioavailability.
- Nanoformulation : Encapsulate the compound in liposomes (e.g., DOPC/cholesterol) or use cyclodextrin complexes to improve aqueous solubility .
Q. How can structure-activity relationships (SAR) be explored for the trichloroethyl group?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with substituents like difluoromethyl (CFH) or bromoethyl. Assess steric/electronic effects on bioactivity.
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or NF-κB). Compare binding affinities of analogs .
Safety and Reproducibility
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize thiourea residues with 10% sodium hypochlorite before disposal. Refer to SDS guidelines for halogenated waste .
Q. How can researchers ensure reproducibility in synthetic protocols?
- Methodological Answer :
- Detailed Documentation : Record exact reaction conditions (e.g., solvent purity, humidity levels during thiourea synthesis).
- Cross-Validation : Collaborate with independent labs to replicate key steps (e.g., crystallization) and compare spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
